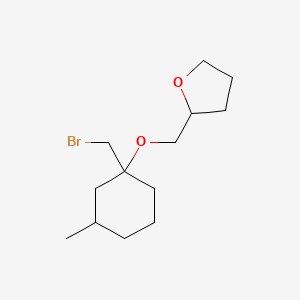
5-Chloro-4-(chloromethyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(chloromethyl)-2-methoxypyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 5th position, a chloromethyl group at the 4th position, and a methoxy group at the 2nd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(chloromethyl)-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine followed by the introduction of a chloromethyl group. One common method includes the reaction of 2-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 5th position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Chloro-4-(chloromethyl)-2-methoxypyridine can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products:
Substitution: Formation of azide derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-4-(chloromethyl)-2-methoxypyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on cellular processes. It can serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical properties allow for the development of effective pest control agents.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. The methoxy group may enhance the compound’s ability to penetrate cellular membranes, increasing its efficacy.
Molecular Targets and Pathways:
Proteins: The compound can bind to enzymes, altering their activity and disrupting metabolic pathways.
DNA: Interaction with DNA can lead to mutations or inhibition of replication, affecting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-methoxypyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloromethyl-2-methoxypyridine: Similar structure but with the chlorine atom at a different position, affecting its chemical behavior.
2-Chloro-4-(chloromethyl)-5-methoxypyridine: Another isomer with distinct properties and uses.
Uniqueness: 5-Chloro-4-(chloromethyl)-2-methoxypyridine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. Its combination of a chloromethyl and methoxy group on the pyridine ring makes it a versatile compound in synthetic chemistry and various research fields.
Eigenschaften
Molekularformel |
C7H7Cl2NO |
|---|---|
Molekulargewicht |
192.04 g/mol |
IUPAC-Name |
5-chloro-4-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 |
InChI-Schlüssel |
IXPLDNHDSXMVBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





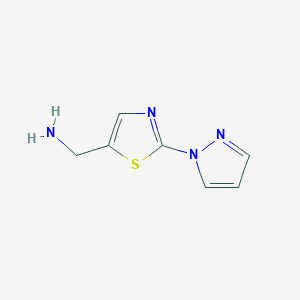


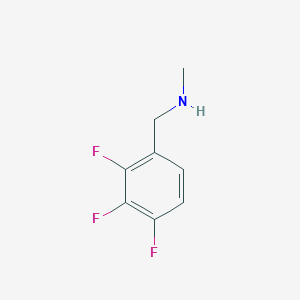
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
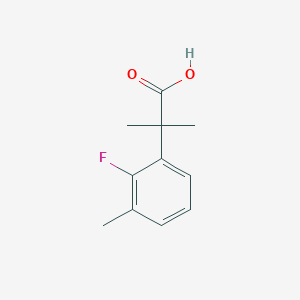

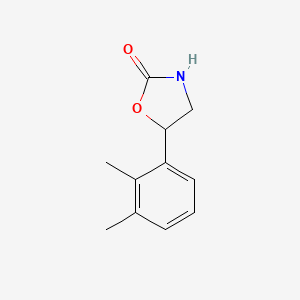
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

